

Application Notes and Protocols: Cloning and Expression of 2-Aminobenzoylacetate CoA Ligase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzoylacetate-CoA

Cat. No.: B15548059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the cloning, expression, and characterization of recombinant 2-aminobenzoylacetate CoA ligase, an enzyme pivotal in the metabolism of aromatic compounds. The protocols outlined below are compiled from established methodologies for similar enzymes and offer a robust starting point for producing and evaluating this enzyme for research and drug development applications.

Introduction

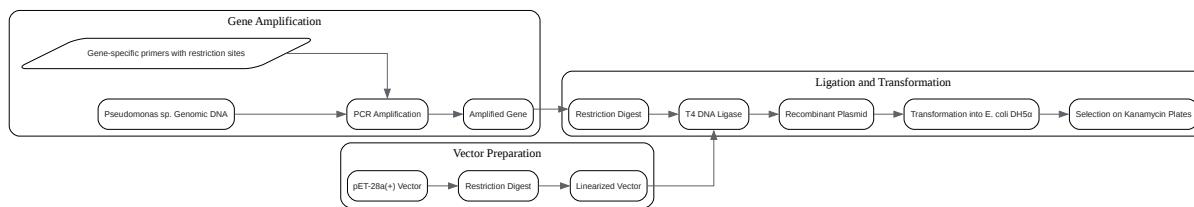
2-Aminobenzoylacetate CoA ligase catalyzes the ATP-dependent formation of a CoA thioester with 2-aminobenzoylacetate, a key step in the degradation of various aromatic compounds. The ability to produce this enzyme in a recombinant form allows for detailed biochemical and structural studies, as well as its potential use in biocatalytic processes and as a target for drug discovery. This document provides detailed protocols for the cloning of the gene from *Pseudomonas* species, its heterologous expression in *Escherichia coli*, purification of the recombinant protein, and a method for assaying its enzymatic activity.

Data Presentation

Quantitative Data Summary

The following table summarizes typical data obtained from the expression and purification of recombinant 2-aminobenzoylacetate CoA ligase, based on reported values for similar aromatic acyl-CoA ligases from *Pseudomonas* expressed in *E. coli*. Actual results may vary depending on the specific experimental conditions.

Parameter	Typical Value	Reference
Expression Yield		
Wet cell paste per liter of culture	5 - 10 g/L	General observation
Soluble protein concentration in lysate	10 - 20 mg/mL	General observation
Purified protein yield per liter of culture	2 - 5 mg/L	
Enzyme Purity	>95% (by SDS-PAGE)	
Specific Activity	1 - 5 U/mg	
Kinetic Parameters (for 2-aminobenzoate)		
Km	10 - 50 μ M	
Vmax	1 - 10 μ mol/min/mg	
Kinetic Parameters (for ATP)		
Km	100 - 500 μ M	
Kinetic Parameters (for CoA)		
Km	50 - 200 μ M	


Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of **2-aminobenzoylacetyl-CoA** per minute under standard assay conditions.

Experimental Protocols

Gene Cloning

This protocol describes the amplification of the 2-aminobenzoylacetate CoA ligase gene from *Pseudomonas* genomic DNA and its cloning into an *E. coli* expression vector.

Workflow for Gene Cloning

[Click to download full resolution via product page](#)

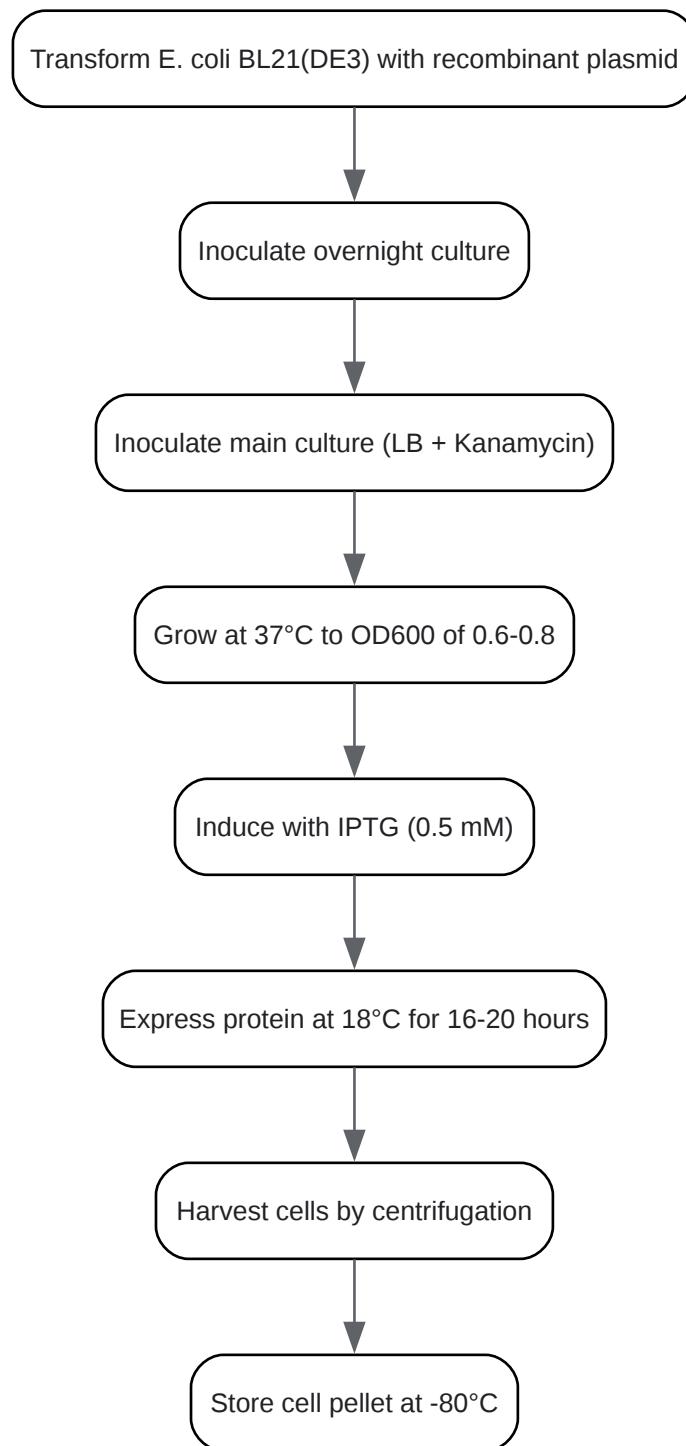
Caption: Workflow for cloning the 2-aminobenzoylacetate CoA ligase gene.

Materials:

- *Pseudomonas aeruginosa* or other suitable *Pseudomonas* strain genomic DNA
- Phusion High-Fidelity DNA Polymerase
- dNTP mix (10 mM each)
- Forward and reverse primers with NdeI and XhoI restriction sites (or other suitable sites)
- pET-28a(+) expression vector

- NdeI and XhoI restriction enzymes
- T4 DNA Ligase
- *E. coli* DH5 α competent cells
- LB agar plates with 50 μ g/mL kanamycin

Protocol:


- **Primer Design:** Design primers to amplify the coding sequence of the 2-aminobenzoylacetate CoA ligase gene. Add an NdeI restriction site at the 5' end of the forward primer and an XhoI site at the 5' end of the reverse primer.
- **PCR Amplification:**
 - Set up a 50 μ L PCR reaction containing: 1 μ L of genomic DNA (10-50 ng), 1 μ L of each primer (10 μ M), 1 μ L of dNTP mix, 10 μ L of 5x Phusion HF Buffer, and 0.5 μ L of Phusion DNA Polymerase.
 - Perform PCR with the following cycling conditions: 98°C for 30s, followed by 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 10 min.
 - Analyze the PCR product by agarose gel electrophoresis and purify the amplified DNA fragment.
- **Restriction Digest:**
 - Digest 1 μ g of the purified PCR product and 1 μ g of the pET-28a(+) vector with NdeI and XhoI in separate reactions.
 - Incubate at 37°C for 1-2 hours.
 - Purify the digested gene insert and linearized vector.
- **Ligation:**
 - Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.

- Incubate at 16°C overnight or at room temperature for 1 hour.
- Transformation:
 - Transform E. coli DH5 α competent cells with 5 μ L of the ligation mixture.
 - Plate the transformed cells on LB agar plates containing 50 μ g/mL kanamycin and incubate overnight at 37°C.
- Verification:
 - Select several colonies and perform colony PCR and restriction digestion of the isolated plasmid to confirm the presence of the insert.
 - Sequence the verified plasmid to ensure the integrity of the cloned gene.

Heterologous Expression

This protocol describes the expression of recombinant 2-aminobenzoylacetate CoA ligase in E. coli BL21(DE3).

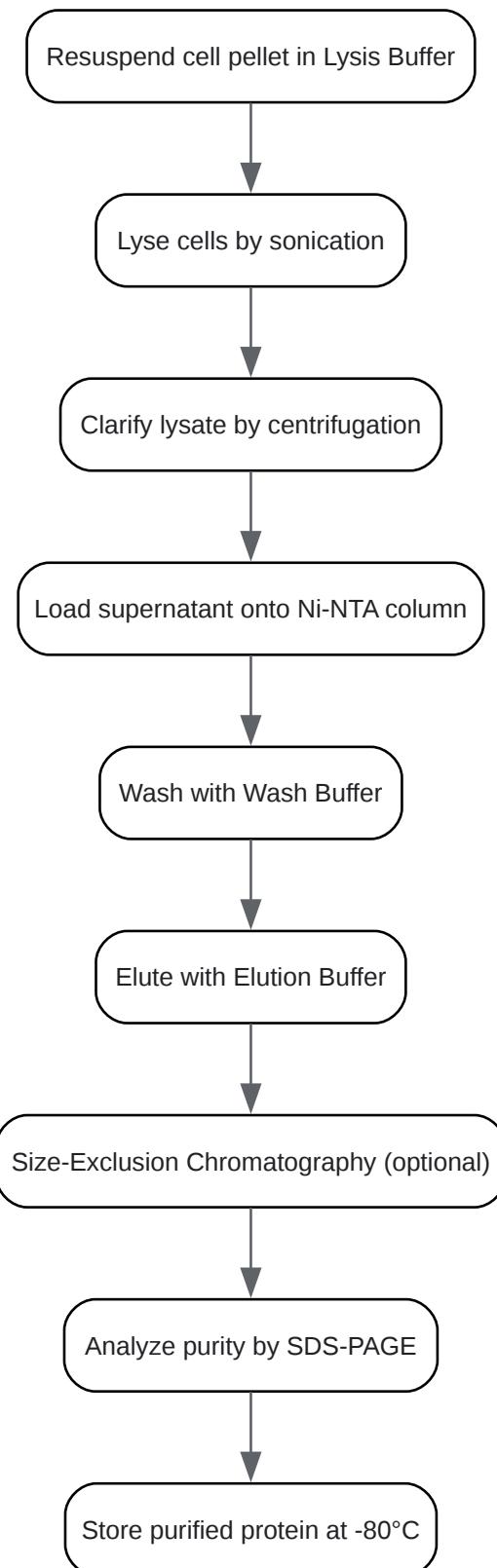
Workflow for Protein Expression

[Click to download full resolution via product page](#)

Caption: Workflow for the expression of recombinant protein.

Materials:

- Verified recombinant pET-28a(+) plasmid
- *E. coli* BL21(DE3) competent cells
- LB broth and agar plates with 50 µg/mL kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)


Protocol:

- Transformation: Transform *E. coli* BL21(DE3) competent cells with the recombinant plasmid. Plate on LB agar with kanamycin and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- Main Culture: Inoculate 1 L of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.
- Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification

This protocol describes the purification of the His-tagged recombinant 2-aminobenzoylacetate CoA ligase using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Workflow for Protein Purification

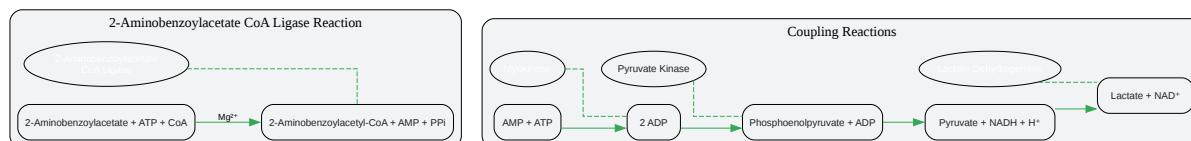
[Click to download full resolution via product page](#)

Caption: Workflow for the purification of the recombinant protein.

Materials:

- Frozen cell pellet
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
- Ni-NTA affinity resin
- Size-exclusion chromatography column (e.g., Superdex 200)
- Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

Protocol:


- Cell Lysis: Resuspend the cell pellet in Lysis Buffer (5 mL per gram of cells). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- IMAC:
 - Equilibrate the Ni-NTA resin with Lysis Buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with 10 column volumes of Wash Buffer.
 - Elute the protein with 5 column volumes of Elution Buffer.
- Size-Exclusion Chromatography (optional polishing step):
 - Concentrate the eluted fractions.

- Load the concentrated protein onto a size-exclusion column pre-equilibrated with Storage Buffer.
- Collect fractions corresponding to the expected molecular weight of the protein (approximately 65 kDa).
- Purity Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
- Storage: Determine the protein concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Enzymatic Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 2-aminobenzoylacetate CoA ligase by coupling the production of AMP to the oxidation of NADH.

Enzymatic Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Coupled enzymatic assay for 2-aminobenzoylacetate CoA ligase activity.

Materials:

- Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂
- 2-aminobenzoate (substrate)

- ATP
- Coenzyme A (CoA)
- Phosphoenolpyruvate (PEP)
- To cite this document: BenchChem. [Application Notes and Protocols: Cloning and Expression of 2-Aminobenzoylacetate CoA Ligase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548059#cloning-and-expression-of-2-aminobenzoylacetate-coa-ligase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com